molecular formula C25H37NPRh- B6318715 (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium CAS No. 540492-55-5

(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium

Cat. No.: B6318715
CAS No.: 540492-55-5
M. Wt: 485.4 g/mol
InChI Key: WCAYSCVNBRZAFX-GHDUESPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium is an organometallic compound that features a rhodium center coordinated to a cyclooctadiene ligand and a phosphanyl-inden-amine ligand. Organometallic compounds like this one are of significant interest due to their applications in catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium typically involves the coordination of rhodium to the cyclooctadiene and phosphanyl-inden-amine ligands. This can be achieved through the reaction of a rhodium precursor, such as rhodium chloride, with the ligands under inert atmosphere conditions. The reaction is often carried out in a solvent like dichloromethane or toluene, and may require heating to facilitate ligand exchange.

Industrial Production Methods

Industrial production of such organometallic compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the sensitive nature of the reagents and products.

Chemical Reactions Analysis

Types of Reactions

(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium can undergo various types of reactions, including:

    Oxidation: The rhodium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to changes in the coordination environment of the rhodium center.

    Substitution: Ligands coordinated to the rhodium can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a rhodium(III) complex, while substitution reactions could produce a variety of rhodium-ligand complexes.

Scientific Research Applications

Chemistry

In chemistry, (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine

While specific applications in biology and medicine are less common, organometallic rhodium complexes have been explored for their potential as anticancer agents and in imaging applications due to their unique electronic properties.

Industry

In industry, this compound could be used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium exerts its effects typically involves the coordination of substrates to the rhodium center, followed by activation through oxidative addition, migratory insertion, or reductive elimination processes. The specific pathways depend on the type of reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctadiene rhodium chloride dimer: Another rhodium complex with cyclooctadiene ligands, used in similar catalytic applications.

    Rhodium triphenylphosphine complexes: These complexes feature triphenylphosphine ligands and are widely used in catalysis.

Uniqueness

The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium lies in its specific ligand environment, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and selectivity in catalytic processes.

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NP.C8H12.Rh/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;/h7-13H,1-6H3;1-2,7-8H,3-6H2;/q-1;;/b;2-1-,8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAYSCVNBRZAFX-GHDUESPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=C2C=CC=C[C-]2C=C1N(C)C)C(C)C.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(P(C(C)C)C1=C2[C-](C=C1N(C)C)C=CC=C2)C.C1/C=C\CC/C=C\C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NPRh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.